

Basic Pharmacological Characterization of Cumyl-CB-MEGACLONE: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cumyl-CB-megaclone

Cat. No.: B10821195

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CB-MEGACLONE, also known by its full chemical name Cumyl-CH-MEGACLONE or the systematic name 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one, is a synthetic cannabinoid receptor agonist (SCRA) with a γ -carboline-1-one core structure. First identified in Europe in late 2018, this compound has been detected in herbal blends and is part of the ever-evolving landscape of new psychoactive substances (NPS). This technical guide provides a comprehensive overview of the basic pharmacological characteristics of **Cumyl-CB-MEGACLONE**, with a focus on its interaction with cannabinoid receptors. The information presented herein is intended to support research, forensic analysis, and the development of effective public health responses.

Core Pharmacological Profile

Cumyl-CB-MEGACLONE is a potent agonist at the human cannabinoid receptor 1 (hCB1), exhibiting high binding affinity and robust functional activation.^{[1][2]} Its pharmacological profile at the hCB1 receptor is comparable to, and in some aspects, surpasses that of the well-characterized synthetic cannabinoid JWH-018.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of **Cumyl-CB-MEGACLONE** at the human CB1 receptor. Data for the CB2 receptor is not currently available in the public domain.

Parameter	Value	Receptor	Reference Compound (JWH-018)
Binding Affinity (K _i)	1.01 nM	hCB1	~2.5-fold lower affinity
Functional Potency (EC ₅₀)	1.22 nM	hCB1	Not explicitly stated, but Cumyl-CB-MEGACLONE is noted to be highly potent.
Functional Efficacy (E _{max})	143.4% (relative to constitutive activity)	hCB1	~1.13-fold lower efficacy

Table 1: In Vitro Pharmacological Data for **Cumyl-CB-MEGACLONE** at the hCB1 Receptor.[\[1\]](#)
[\[2\]](#)

Compound	Receptor	Assay Type	Key Findings
Cumyl-CB-MEGACLONE	hCB1	Competitive Ligand Binding	High affinity, surpassing JWH-018.
Cumyl-CB-MEGACLONE	hCB1	Receptor Activation	Full agonist with high potency and efficacy.

Table 2: Summary of In Vitro Assays Performed on **Cumyl-CB-MEGACLONE**.

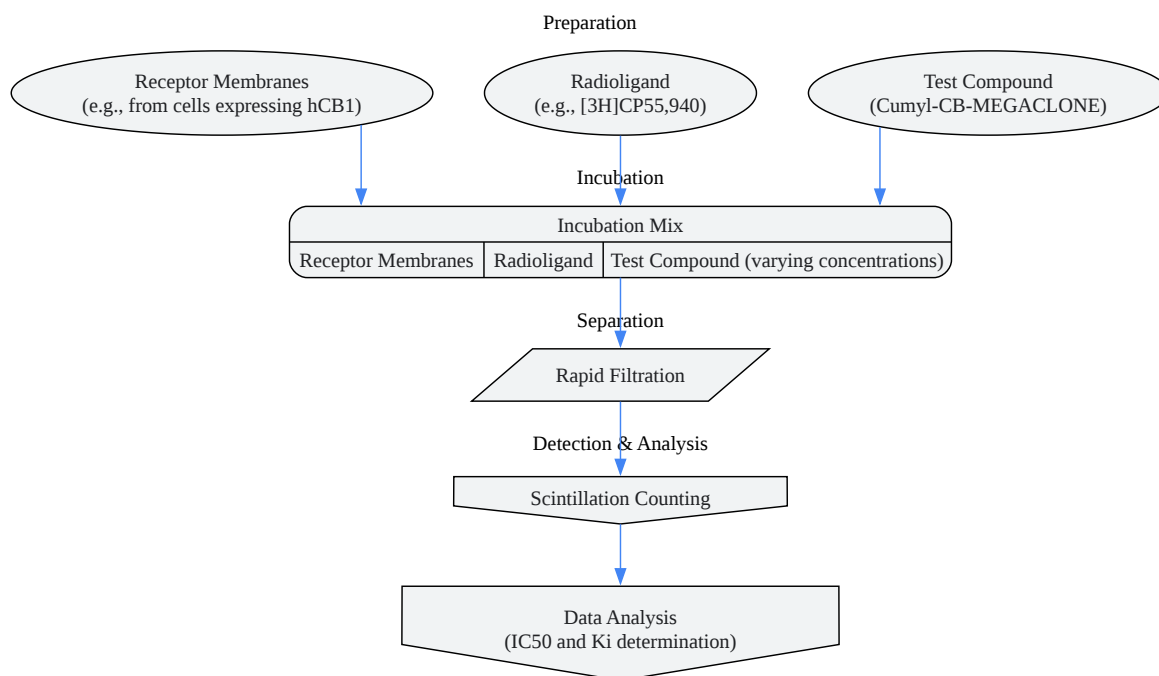
Experimental Protocols

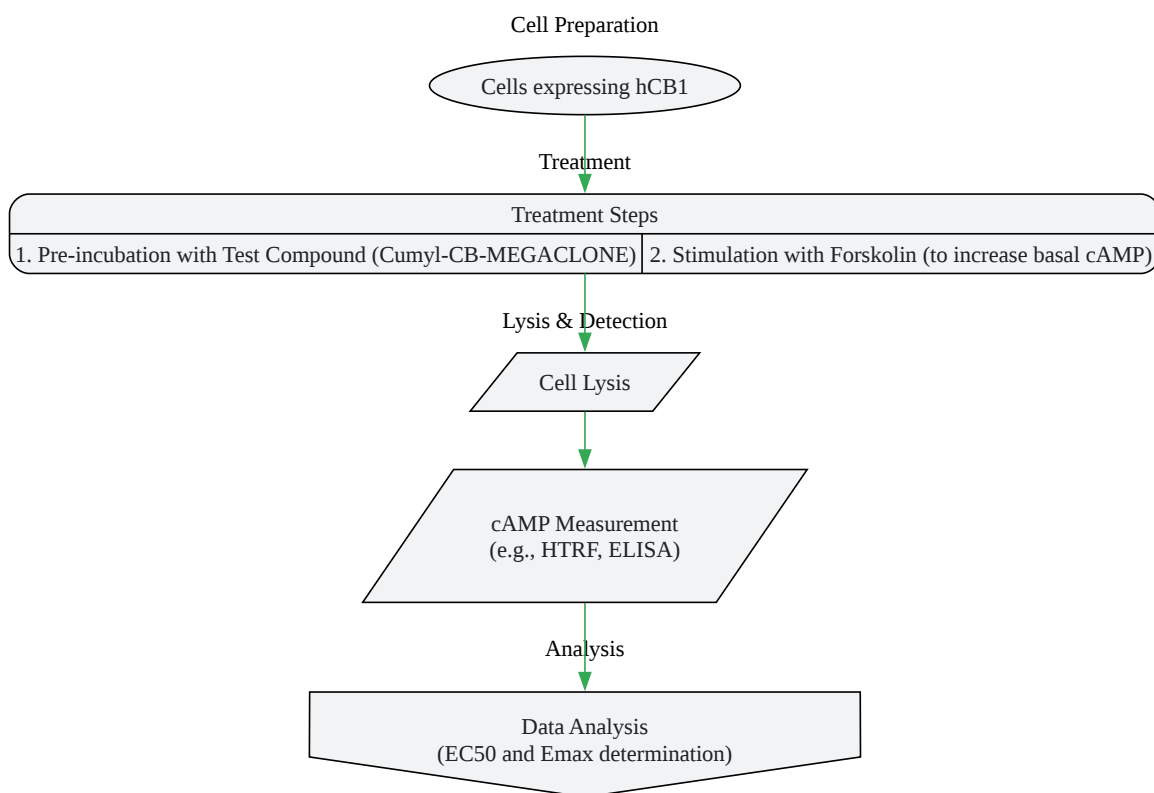
The pharmacological data for **Cumyl-CB-MEGACLONE** were primarily generated using competitive ligand binding assays and receptor activation assays.[\[1\]](#)[\[2\]](#) While the specific details of the studies on **Cumyl-CB-MEGACLONE** are not exhaustively reported, the following sections describe the general methodologies for these key experiments.

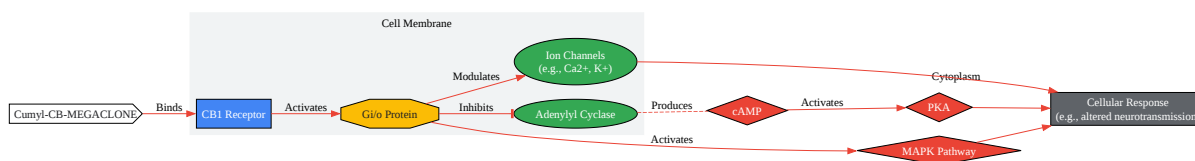
Competitive Radioligand Binding Assay (General Protocol)

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Workflow:







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References

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- 2. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ -Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
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